molecular formula C16H16ClNO3 B12997508 2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-tolyl)acetamide

2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-tolyl)acetamide

Cat. No.: B12997508
M. Wt: 305.75 g/mol
InChI Key: KUXOFRRDCZQDOK-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-tolyl)acetamide is an organic compound with a complex structure, featuring both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-2-(hydroxymethyl)phenol with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation: The phenoxy intermediate is then reacted with p-toluidine under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-tolyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(m-tolyl)acetamide
  • 2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(o-tolyl)acetamide
  • 2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-ethyl)acetamide

Uniqueness

2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-tolyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H16ClNO3/c1-11-2-5-14(6-3-11)18-16(20)10-21-15-7-4-13(17)8-12(15)9-19/h2-8,19H,9-10H2,1H3,(H,18,20)

InChI Key

KUXOFRRDCZQDOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)CO

Origin of Product

United States

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